Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate
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Overview
Description
Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds also contain a thiophene ring and exhibit antimicrobial and chemotherapeutic properties.
Uniqueness
Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate is unique due to its specific combination of a bromophenyl group and an ester functional group attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
649569-64-2 |
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Molecular Formula |
C13H11BrO2S |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
methyl 2-[5-(4-bromophenyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C13H11BrO2S/c1-16-13(15)8-11-6-7-12(17-11)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
NGOACXODJGLRTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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